molecular formula C20H24O9 B192543 Tinnevellin glucoside CAS No. 80358-06-1

Tinnevellin glucoside

Cat. No.: B192543
CAS No.: 80358-06-1
M. Wt: 408.4 g/mol
InChI Key: FEZDDTIDMGTSLT-CZNQJBLBSA-N
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Description

Tinnevellin glucoside is a natural naphthalene glycoside compound isolated from the leaves and pods of the plant Cassia sennaThe chemical formula of this compound is C20H24O9, and it has a molecular weight of 408.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinnevellin glucoside is typically synthesized through a series of chemical reactions involving the hydrogenation of p-cresol with isobutene. The detailed preparation method includes several steps such as ketone-alcohol interchange and hydrogenation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Cassia senna leaves and pods. The process includes hydroalcoholic extraction followed by purification using chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Tinnevellin glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDTIDMGTSLT-CZNQJBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230272
Record name Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80358-06-1
Record name Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Tinnevellin glucoside in differentiating between types of Senna?

A1: this compound serves as a valuable chemical marker in differentiating between Senna species. While both Alexandrian Senna ( Cassia senna) and Tinnevelly Senna (Cassia angustifolia) contain various anthraquinone glycosides, this compound is exclusively found in Tinnevelly Senna []. This distinction is crucial for quality control in herbal medicine and pharmaceutical applications, ensuring the correct species is being utilized.

Q2: Can you explain the role of this compound and other compounds in identifying different parts of Senna used in herbal teas?

A2: Research has shown that the presence and quantity of specific compounds, including this compound, can help determine the origin of Senna material in herbal teas []. For instance, while sennosides A and B are found in various Senna species, the detection of this compound alongside these sennosides would strongly indicate the presence of Tinnevelly Senna. Moreover, the relative amounts of this compound and another marker compound, isorhamnetin-3-O-gentiobioside, can further suggest whether the tea contains primarily leaves or other plant parts. This highlights the importance of chemical analysis in ensuring the quality and authenticity of herbal products.

Q3: What analytical techniques are effective for identifying and quantifying this compound in plant material?

A3: High-performance liquid chromatography (HPLC) has proven to be a reliable method for both identifying and quantifying this compound in Senna samples [, ]. This technique allows for the separation and detection of different compounds within a complex mixture, like plant extracts. Researchers have developed specific HPLC methods utilizing specific columns (e.g., RP C18) and solvent gradients to effectively isolate and quantify this compound. This quantitative analysis is essential not only for species differentiation but also for understanding the potential pharmacological activity of Senna preparations.

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